molecular formula C19H20Cl3NO4 B3698106 3,4,5-triethoxy-N-(2,4,5-trichlorophenyl)benzamide

3,4,5-triethoxy-N-(2,4,5-trichlorophenyl)benzamide

Cat. No.: B3698106
M. Wt: 432.7 g/mol
InChI Key: QVFXVIJWUFWNAP-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-(2,4,5-trichlorophenyl)benzamide is a synthetic organic compound characterized by the presence of ethoxy groups and trichlorophenyl moieties attached to a benzamide core

Preparation Methods

The synthesis of 3,4,5-triethoxy-N-(2,4,5-trichlorophenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4,5-triethoxybenzoic acid and 2,4,5-trichloroaniline.

    Condensation Reaction: The key step involves the condensation of 3,4,5-triethoxybenzoic acid with 2,4,5-trichloroaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

3,4,5-triethoxy-N-(2,4,5-trichlorophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups or chlorine atoms are replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

3,4,5-triethoxy-N-(2,4,5-trichlorophenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-(2,4,5-trichlorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or proteins involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit tubulin polymerization, heat shock protein 90 (Hsp90), or thioredoxin reductase (TrxR), thereby exerting its anticancer effects .

Comparison with Similar Compounds

3,4,5-triethoxy-N-(2,4,5-trichlorophenyl)benzamide can be compared with similar compounds such as:

The unique combination of ethoxy groups and trichlorophenyl moieties in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3,4,5-triethoxy-N-(2,4,5-trichlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl3NO4/c1-4-25-16-7-11(8-17(26-5-2)18(16)27-6-3)19(24)23-15-10-13(21)12(20)9-14(15)22/h7-10H,4-6H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFXVIJWUFWNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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